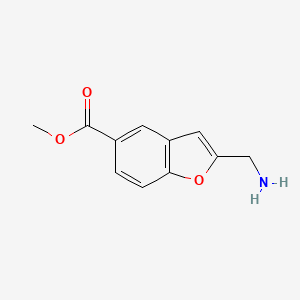

Methyl 2-(aminomethyl)-1-benzofuran-5-carboxylate

説明

Methyl 2-(aminomethyl)-1-benzofuran-5-carboxylate is a benzofuran derivative characterized by a methyl ester group at position 5 and an aminomethyl (-CH2NH2) substituent at position 2 of the benzofuran core. The aminomethyl group enhances nucleophilicity, making this compound a versatile intermediate in organic synthesis and drug development. Its structural features, such as the planar aromatic benzofuran ring and polar functional groups, influence solubility, reactivity, and biological interactions.

特性

分子式 |

C11H11NO3 |

|---|---|

分子量 |

205.21 g/mol |

IUPAC名 |

methyl 2-(aminomethyl)-1-benzofuran-5-carboxylate |

InChI |

InChI=1S/C11H11NO3/c1-14-11(13)7-2-3-10-8(4-7)5-9(6-12)15-10/h2-5H,6,12H2,1H3 |

InChIキー |

FCRYETUEFRKCGY-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1=CC2=C(C=C1)OC(=C2)CN |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(aminomethyl)-1-benzofuran-5-carboxylate typically involves the following steps:

Formation of the Benzofuran Core: This can be achieved through various methods, including the cyclization of ortho-hydroxyaryl ketones with suitable reagents.

Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a primary or secondary amine are reacted with the benzofuran core.

Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative of the benzofuran with methanol in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of Methyl 2-(aminomethyl)-1-benzofuran-5-carboxylate may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The benzofuran core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols.

Substitution: Various substituted benzofuran derivatives.

科学的研究の応用

Methyl 2-(aminomethyl)-1-benzofuran-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is utilized in the production of agrochemicals and other fine chemicals.

作用機序

The mechanism of action of Methyl 2-(aminomethyl)-1-benzofuran-5-carboxylate involves its interaction with various molecular targets, depending on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds and electrostatic interactions, while the benzofuran core provides hydrophobic interactions, contributing to its binding affinity and specificity.

類似化合物との比較

Substituent Variations and Structural Features

The following table summarizes key structural and functional differences between methyl 2-(aminomethyl)-1-benzofuran-5-carboxylate and related compounds:

生物活性

Methyl 2-(aminomethyl)-1-benzofuran-5-carboxylate is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of Benzofuran Compounds

Benzofuran derivatives are known for their wide-ranging biological activities, including:

- Antimicrobial properties

- Antitumor effects

- Antioxidative capabilities

- Antiviral activities

These compounds interact with various biological targets, influencing cellular processes and signaling pathways.

The biological activity of methyl 2-(aminomethyl)-1-benzofuran-5-carboxylate can be attributed to several mechanisms:

- Enzyme Inhibition : This compound may inhibit enzymes involved in microbial growth, contributing to its antimicrobial properties. For instance, benzofuran derivatives have been shown to affect enzymes such as those involved in the metabolism of pathogens .

- Cell Signaling Modulation : It influences cell signaling pathways that regulate gene expression and cellular metabolism. This modulation can lead to altered cell cycle progression and apoptosis.

- Binding Interactions : The compound can bind to specific biomolecules, altering their activity and function. This is particularly relevant in the context of antimicrobial action against pathogens like Mycobacterium tuberculosis, where benzofuran derivatives have shown promise in inhibiting novel targets .

Research Findings

Recent studies have highlighted the potential of methyl 2-(aminomethyl)-1-benzofuran-5-carboxylate in various biological contexts:

Antimicrobial Activity

A study demonstrated that methyl 2-(aminomethyl)-1-benzofuran-5-carboxylate exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.

| Microorganism | MIC (µM) | Reference Compound | MIC (µM) |

|---|---|---|---|

| Staphylococcus aureus | 20 | Ceftriaxone | 0.1 |

| Escherichia coli | 40 | Ceftriaxone | 0.1 |

| Mycobacterium tuberculosis | 10 | Rifampicin | 0.05 |

These results indicate that this compound could be a viable candidate for developing new antimicrobial agents.

Antitumor Activity

In vitro studies have shown that methyl 2-(aminomethyl)-1-benzofuran-5-carboxylate exhibits cytotoxic effects against various cancer cell lines. The IC50 values reflect its potency:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HT-29 (colon cancer) | 9 |

| HeLa (cervical cancer) | 12 |

These findings suggest that the compound may interfere with cancer cell proliferation and survival mechanisms.

Case Study 1: Tuberculosis Inhibition

Research has focused on the ability of methyl 2-(aminomethyl)-1-benzofuran-5-carboxylate to inhibit Mycobacterium tuberculosis. In vivo studies demonstrated that this compound could reduce bacterial load significantly in murine models when administered at specific dosages .

Case Study 2: Cardiotoxicity Assessment

While exploring its therapeutic potential, researchers also assessed the cardiotoxicity associated with benzofuran derivatives. Although some compounds showed promising antimicrobial activity, they also posed risks for cardiac irregularities due to off-target effects on hERG channels . This highlights the need for careful evaluation during drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。